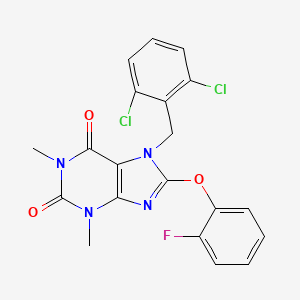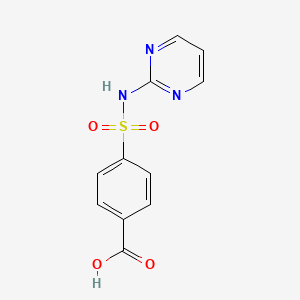![molecular formula C35H47N3O3 B14946298 N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis[2-(1-adamantyl)acetamide]](/img/structure/B14946298.png)
N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis[2-(1-adamantyl)acetamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ADAMANTAN-1-YL)-N-{5-[2-(ADAMANTAN-1-YL)ACETAMIDO]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL}ACETAMIDE is a complex organic compound featuring adamantane, a diamondoid structure known for its stability and rigidity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-N-{5-[2-(ADAMANTAN-1-YL)ACETAMIDO]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the reaction of adamantane with acetic anhydride to form adamantyl acetate, which is then reacted with various amines and other reagents to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would include the use of automated reactors and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(ADAMANTAN-1-YL)-N-{5-[2-(ADAMANTAN-1-YL)ACETAMIDO]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
2-(ADAMANTAN-1-YL)-N-{5-[2-(ADAMANTAN-1-YL)ACETAMIDO]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL}ACETAMIDE has several scientific research applications:
Mécanisme D'action
The mechanism of action for 2-(ADAMANTAN-1-YL)-N-{5-[2-(ADAMANTAN-1-YL)ACETAMIDO]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, its antiviral activity is thought to be due to its ability to inhibit viral replication by interfering with viral enzymes . Its anti-proliferative effects on cancer cells may involve the disruption of cell division processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(ADAMANTAN-1-YL)-N-(4-BENZOYLPHENYL)ACETAMIDE
- 2-(ADAMANTAN-1-YL)-N-[1-(ADAMANTAN-1-YL)ETHYL]ACETAMIDE
- N-(2-METHYL-ADAMANTAN-2-YL)-ACETAMIDE
Uniqueness
What sets 2-(ADAMANTAN-1-YL)-N-{5-[2-(ADAMANTAN-1-YL)ACETAMIDO]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL}ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its adamantane core provides structural stability, while the various functional groups allow for diverse chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C35H47N3O3 |
|---|---|
Poids moléculaire |
557.8 g/mol |
Nom IUPAC |
2-(1-adamantyl)-N-[5-[[2-(1-adamantyl)acetyl]amino]-2-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C35H47N3O3/c1-21-5-30(38-4-2-3-33(38)41)29(37-32(40)20-35-16-25-9-26(17-35)11-27(10-25)18-35)12-28(21)36-31(39)19-34-13-22-6-23(14-34)8-24(7-22)15-34/h5,12,22-27H,2-4,6-11,13-20H2,1H3,(H,36,39)(H,37,40) |
Clé InChI |
XLBHZEYKWZJHKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1NC(=O)CC23CC4CC(C2)CC(C4)C3)NC(=O)CC56CC7CC(C5)CC(C7)C6)N8CCCC8=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-1H-tetrazol-1-yl]phenol](/img/structure/B14946219.png)
![2-{1-(3-Chlorophenyl)-3-[2-(3-methyl-2-thienyl)ethyl]-2,5-dioxo-4-imidazolidinyl}-N~1~-(4-ethoxyphenyl)acetamide](/img/structure/B14946226.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14946232.png)

![N-(2-{3-[(2,6-dichlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide](/img/structure/B14946240.png)
![methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate](/img/structure/B14946244.png)
![4-bromophenyl 1-[(4-fluorophenyl)carbonyl]-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B14946245.png)
![2,5-dimethoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B14946257.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B14946264.png)

![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbutanamide](/img/structure/B14946276.png)
![1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B14946287.png)
![2-{1-(3-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14946297.png)
